1-Propanethiol, also known as propanethiol or n-propyl mercaptan, is an organic compound with the molecular formula . It is classified as a thiol, which is characterized by the presence of a sulfhydryl group (-SH) replacing the hydroxyl group (-OH) found in alcohols. This compound appears as a colorless liquid with a strong, offensive odor reminiscent of rotten onions or garlic. Its boiling point is approximately 67-68 °C, and it has a density of 0.841 g/mL at 25 °C .
1-Propanethiol is moderately toxic and flammable, emitting irritating or toxic fumes upon combustion. It is slightly soluble in water and more soluble in organic solvents. The compound has various applications in chemical synthesis and industrial processes due to its reactivity and functional properties .
1-Propanethiol can be synthesized through several methods:
1-Propanethiol has diverse applications across various fields:
Interaction studies involving 1-propanethiol focus on its reactivity with various chemicals:
Several compounds share similarities with 1-propanethiol due to their structural characteristics or functional groups:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Propanethiol | CHS | Isomeric form; used in similar applications but has different properties due to position of thiol group. |
Butanethiol | CHS | Longer carbon chain; higher boiling point; used similarly in chemical synthesis. |
Ethanethiol | CHS | Shorter carbon chain; stronger odor; used primarily as an odorant for natural gas. |
Thiophenol | CHSH | Contains a phenolic ring; used in organic synthesis and as a reagent. |
The uniqueness of 1-propanethiol lies in its specific molecular structure that allows it to serve effectively in both industrial applications and research settings while exhibiting distinct reactivity patterns compared to its analogs .
The study of thiols dates to 1834, when William Christopher Zeise first identified ethyl mercaptan. However, systematic research on 1-propanethiol began in the early 20th century, driven by industrial demand for sulfur-containing intermediates. Early synthesis methods involved the reaction of propene with hydrogen sulfide under UV light, following an anti-Markovnikov addition mechanism. By the 1950s, alternative routes such as the nucleophilic substitution of 1-chloropropane with sodium hydrosulfide were established, yielding purer products.
The compound's role expanded beyond chemical synthesis in the 1990s, when its self-assembly properties on gold surfaces were discovered. This breakthrough, enabled by scanning tunneling microscopy (STM), revealed its potential for creating nanostructured materials.
1-Propanethiol serves as:
Its low solubility in water (1.9 g/L) and high vapor pressure (122 mmHg at 20°C) make it ideal for gas-phase reactions and atmospheric chemistry studies.
Recent investigations focus on:
Laboratory-scale preparation methods for 1-propanethiol encompass a diverse range of synthetic approaches that prioritize experimental convenience, reaction control, and product purity over large-scale economic considerations [10] [40]. These methods often serve as testing grounds for new synthetic methodologies before potential scale-up to commercial processes [37] [40].
One established laboratory method involves the reaction of propyl alcohol with hydrogen sulfide under specific catalytic conditions [3] [40]. This approach utilizes heterogeneous catalysts such as alumina impregnated with alkali salts and transition metal oxides to facilitate the substitution of the hydroxyl group with a sulfhydryl group [40]. The reaction typically requires elevated temperatures and controlled atmospheres to achieve satisfactory conversion rates [40].
The thiol-ene click reaction has emerged as a particularly attractive laboratory method for thiol synthesis, including 1-propanethiol derivatives [23] [24]. This reaction involves the addition of thiyl radicals to alkenes under ultraviolet irradiation or in the presence of radical initiators [23] [25]. The reaction proceeds rapidly at room temperature with high yields and excellent regioselectivity [23] [24]. The click chemistry nature of this reaction makes it ideal for laboratory applications where mild conditions and high selectivity are prioritized [23].
Another laboratory approach utilizes the triisopropylsilanethiolate method, which involves palladium-catalyzed cross-coupling reactions [40]. This method demonstrates high yields ranging from 61-93% and produces stable silyl sulfide intermediates that resist hydrolysis during aqueous workup procedures [40]. The subsequent deprotection using cesium fluoride in dimethylformamide followed by hydrolysis yields the desired thiol products [40].
Vapor-phase synthesis represents an alternative laboratory approach where propyl alcohol reacts with carbon disulfide at elevated temperatures of 200-300°C [3]. While this method can achieve reasonable yields of 54-78%, it requires high-temperature conditions and produces various by-products including dialkyl sulfides and alkenes [3].
Table 2: Laboratory-Scale Preparation Methods
Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Propyl alcohol + H2S reaction | Specific conditions required | 60-75 | Simple reagents | Requires specific conditions |
n-Propyl chloride + K-hydrosulfide | Aqueous medium, heating | 65-80 | Mild conditions | Side reactions possible |
Propyl alcohol + CS2 vapor phase | 200-300°C, vapor phase | 54-78 | High temperature tolerance | High temperature, by-products |
Thiol-ene click reaction | UV light, room temperature | 85-95 | High selectivity, mild conditions | UV equipment needed |
Triisopropylsilanethiolate method | Pd-catalyzed, DMF solvent | 61-93 | High yields, stable intermediates | Expensive reagents |
Green chemistry approaches in 1-propanethiol synthesis focus on developing environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks [21] [35]. These approaches align with the twelve principles of green chemistry and address growing environmental concerns in chemical manufacturing [15] [21].
Biocatalytic synthesis represents one of the most promising green chemistry approaches for thiol production [18] [35]. Enzymatic systems, particularly those involving propanethiol oxidoreductase and related enzymes, have demonstrated the ability to catalyze thiol formation under mild, aqueous conditions [18]. These biological systems operate at physiological temperatures and pH values, eliminating the need for harsh chemical conditions [18]. The enzyme propanethiol oxidoreductase facilitates the oxidation and reduction reactions necessary for thiol synthesis while producing minimal toxic by-products [18].
Aqueous micelle systems have emerged as another green chemistry approach for thiol synthesis [35]. These systems utilize water as the primary solvent and employ surfactant-based micelles to create miniature reaction environments [35]. Sugar-based surfactants, particularly those derived from renewable sources, provide biocompatible reaction media that support efficient thiol formation [35]. The micelle systems demonstrate excellent functional group tolerance and can achieve moderate to excellent yields while operating under mild conditions [35].
Photocatalytic processes represent a significant advancement in green thiol synthesis by utilizing light energy instead of thermal energy [5] [31]. These processes employ photocatalysts such as 9-mesityl-10-methylacridinium compounds to initiate radical chain reactions under visible light irradiation [5]. The photocatalytic approach achieves high conversion rates and selectivity while operating at room temperature and atmospheric pressure [5]. The use of visible light instead of ultraviolet radiation reduces energy requirements and safety concerns [5].
Metal-free synthetic approaches eliminate the use of heavy metal catalysts, reducing environmental contamination and simplifying product purification [22] [25]. These reactions often utilize organic photocatalysts or purely thermal processes that avoid metal-containing waste streams [22]. The thiol-ene reaction exemplifies this approach, achieving 100% atom economy and complete regioselectivity without metal catalysts [25].
The utilization of renewable feedstocks represents another important green chemistry strategy [38]. Levoglucosan-based synthesis routes utilize biomass-derived starting materials to produce thiol-containing polymers and intermediates [38]. These approaches demonstrate high bio-based content and can achieve comparable performance to petroleum-derived synthetic routes [38].
Table 3: Green Chemistry Approaches in 1-Propanethiol Synthesis
Approach | Green Principles Applied | Environmental Benefits | Current Status | Atom Economy (%) |
---|---|---|---|---|
Biocatalytic synthesis | Enzymatic catalysis, mild conditions | Biodegradable, non-toxic | Research stage | 85-95 |
Aqueous micelle systems | Water as solvent, surfactant-based | Reduced organic solvents | Demonstrated feasibility | 75-85 |
Photocatalytic processes | Light-driven, no thermal energy | Energy efficient | Commercially viable | 90-100 |
Metal-free reactions | Avoids heavy metals | Reduced metal contamination | Well-established | 95-100 |
Renewable feedstock utilization | Bio-based starting materials | Sustainable raw materials | Under development | 80-90 |
Process intensification strategies complement green chemistry approaches by improving reaction efficiency and reducing waste generation [15]. These strategies include the use of continuous flow reactors, microreactor technology, and integrated reaction-separation processes [15]. Such intensification methods can reduce energy consumption by up to 70% compared to conventional batch processes while maintaining or improving product quality [15].
Table 4: Reaction Mechanisms in 1-Propanethiol Synthesis
Mechanism Type | Initiation | Propagation Steps | Termination | Regioselectivity |
---|---|---|---|---|
Free Radical Chain | UV light, radical initiators | Thiyl radical + alkene → C radical | Radical-radical coupling | Anti-Markovnikov |
Nucleophilic Addition | Base activation of thiol | Thiolate nucleophilic attack | Proton transfer | Anti-Markovnikov |
Electrophilic Addition | Acid catalyst | Protonation of alkene | Product formation | Markovnikov |
Photocatalytic Cycle | Photocatalyst excitation | Electron transfer cycles | Catalyst regeneration | Anti-Markovnikov |
Metal-Catalyzed | Metal complex formation | Oxidative addition/elimination | Reductive elimination | Variable |
In situ scanning tunnelling microscopy under electrochemical control shows two sequential adsorption regimes on gold (111) [1]. An initial, potential-dependent physisorbed layer lifts the native (22 × √3) reconstruction at +0.30 V versus the saturated calomel electrode, after which covalent sulfur–gold bonds form a densely packed chemisorbed monolayer. Domain coalescence completes in tens of minutes under millimolar thiol concentration, giving a saturated coverage of (7.6 ± 0.5) × 10⁻¹⁰ mol cm⁻² as determined by reductive desorption voltammetry [2].
Density-functional calculations reveal that weakly bound physisorption is favoured at gold adatoms, whereas vacancy and adatom-pair protrusions provide the most stable chemisorption sites for thiolate formation [3]. The transition from physisorption to chemisorption therefore proceeds preferentially along step edges where such defects concentrate, rationalising the experimentally observed nucleation of ordered islands [1] [3].
Gold atom extraction accompanies chemisorption, producing triangular pits that expand to a surface coverage of 4.0 ± 0.4% at completion of monolayer growth [1]. Pits nucleate mainly on terraces wider than 300 nm, whereas pinholes remain scarce near step edges. Terrace edges adopt a saw-tooth morphology aligned with ⟨110⟩ rows as gold atoms migrate into vacancy islands. Subsequent domain growth involves lateral diffusion of intact thiolate islands until a continuous monolayer is achieved.
Table 1 compiles key kinetic and structural parameters for the aqueous assembly process.
Parameter | Observed value | Reference |
---|---|---|
Potential for reconstruction lift | +0.30 V vs SCE | 2 |
Saturation coverage | (7.6 ± 0.5) × 10⁻¹⁰ mol cm⁻² | 2 |
Pit coverage at completion | 4.0 ± 0.4% of surface | 1 |
Unit-cell stoichiometry | Four molecules per (2√3 × 3)R30° cell | 1 |
High-resolution constant-current images resolve a (2√3 × 3)R30° overlayer in which four thiolate molecules occupy face-centred-cubic hollow, hexagonal-close-packed hollow and bridge sites within each unit cell [1]. Charge-density contrast across the four molecules indicates slight differences in molecular tilt or electronic coupling to the substrate.
From the height of methyl termini above the gold plane, the alkyl backbone is tilted by about 30 degrees from the surface normal, maintaining a 0.42 nm inter-chain distance that maximises van-der-Waals cohesion [1]. Infra-red reflection spectroscopy and theoretical modelling further indicate that the sulfur–carbon bond aligns nearly upright while the carbon–carbon axis leans toward the next-nearest-neighbour hollow site, ensuring close-packed hexagonal ordering [3].
Temperature-programmed desorption and X-ray photoelectron spectroscopy demonstrate that 1-propanethiol dissociatively adsorbs on gallium arsenide (100) to give surface-bound propanethiolate and hydrogen [4]. Subsequent carbon–sulfur bond cleavage yields propyl species and elemental sulfur, after which β-hydride elimination forms propene, and reductive elimination produces propane. Density-functional theory places the free-energy barriers for propene and propane formation at 37.0 kcal mol⁻¹ and 45.2 kcal mol⁻¹, respectively, with an earlier 47.2 kcal mol⁻¹ barrier for carbon–sulfur scission [5].
Scanning tunnelling microscopy, X-ray photoelectron spectroscopy and density-functional calculations resolve a temperature-dependent sequence on gallium phosphide (001)(2 × 4). Propanethiolate anchors at edge gallium sites from 130 K to 473 K; at 573 K it decomposes to gallium–sulfur–gallium complexes and phosphorus-propyl adducts; above 673 K sulfur-induced (1 × 1) and (2 × 1) reconstructions dominate as sulfur diffuses subsurface [6] [7].
Table 2 summarises these temperature-resolved surface species.
Temperature (K) | Dominant surface species | Structural signature | References |
---|---|---|---|
130 | Edge-bound propanethiolate | Uniform rows along Ga dimer axis | 6 7 |
473 | Propanethiolate intact | No new features | 6 7 |
573 | Gallium–sulfur–gallium and phosphorus-propyl | Bright dimers and protrusions | 6 7 |
673–773 | Sulfur-induced (1 × 1)/(2 × 1) reconstructions | Long-range dimer reordering | 6 7 |
Density-functional Gibbs-energy profiles reveal that hydrogen dissociation of the thiol is kinetically favoured on gallium–phosphorus dimers, yet experiments detect dissociation exclusively on gallium–gallium dimers [6]. Calculations attribute this selectivity to rapid diffusion of the nascent thiolate along gallium rows, which suppresses recombinative desorption pathways accessible on gallium–phosphorus sites, thereby locking the reaction to gallium–gallium centres [6].
Flammable;Irritant